7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a heterocyclic compound featuring a triazolopyrimidine core substituted with a 4-chlorophenyl group at position 7 and an amine group at position 2. This scaffold is of significant interest in medicinal chemistry due to its structural similarity to purine bases, enabling interactions with biological targets such as enzymes and receptors.
Synthetic routes typically involve chlorination of precursor hydroxylated triazolopyrimidines using POCl₃ under reflux conditions, followed by amination or substitution reactions. For example, 7-chloro-5-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidine (a key intermediate) is synthesized via POCl₃-mediated chlorination of the corresponding hydroxyl compound .
Structure
3D Structure
Properties
IUPAC Name |
7-(4-chlorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClN5/c12-8-3-1-7(2-4-8)9-5-6-14-11-15-10(13)16-17(9)11/h1-6H,(H2,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGAHOXQWNVTLNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=NC3=NC(=NN23)N)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClN5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601196725 | |
| Record name | 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
245.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
303145-62-2 | |
| Record name | 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=303145-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601196725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzaldehyde with 3-amino-1,2,4-triazole in the presence of a suitable catalyst and solvent. The reaction proceeds through a series of steps, including condensation and cyclization, to form the desired triazolo-pyrimidine structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the chlorophenyl moiety, using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups at the chlorophenyl position .
Scientific Research Applications
Anticancer Activity
Research indicates that 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine has significant potential as an anticancer agent. It has been shown to inhibit specific kinases involved in cancer cell proliferation, including c-Met and Pim-1 kinases. In vitro studies have demonstrated that derivatives of this compound exhibit promising anticancer activity against various cancer cell lines:
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Compound A | HepG2 (Liver Cancer) | 17.69 - 25.4 |
| Compound B | MCF7 (Breast Cancer) | 17.69 - 27.09 |
These findings suggest that the compound can induce apoptosis in cancer cells by disrupting critical signaling pathways associated with tumor growth and survival .
Enzyme Inhibition Studies
The compound has also been utilized in biological research focused on enzyme inhibition. Studies have shown that it can effectively inhibit enzymes that play a crucial role in various metabolic pathways. This property makes it a valuable tool for exploring biochemical mechanisms and developing new therapeutic strategies.
Industrial Applications
The unique chemical properties of this compound position it as a candidate for industrial applications. Its synthesis via eco-friendly methods such as microwave irradiation enhances its scalability for large-scale production. The compound's ability to undergo various chemical reactions—including oxidation and substitution—further broadens its potential uses in material science and chemical processes.
Case Study 1: Anticancer Evaluation
A study published in a reputable journal evaluated the anticancer efficacy of several triazolo-pyrimidine derivatives, including this compound. The results indicated that certain modifications to the compound structure significantly enhanced its cytotoxicity against HepG2 and MCF7 cell lines compared to traditional chemotherapeutics like doxorubicin .
Case Study 2: Enzyme Inhibition Mechanism
Another research project investigated the mechanism of action of this compound as an enzyme inhibitor. The study revealed that it binds competitively to the active site of target enzymes, leading to a decrease in their activity. This finding opens avenues for further research into its application as a drug candidate for diseases involving enzyme dysregulation.
Mechanism of Action
The mechanism of action of 7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with specific molecular targets. For instance, its anti-epileptic activity is believed to be mediated through modulation of GABA receptors, which are crucial for inhibitory neurotransmission in the brain . The compound’s structure allows it to fit into the receptor binding sites, thereby enhancing or inhibiting their activity.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing Groups (e.g., 4-Chlorophenyl) : Enhance stability and target binding via hydrophobic interactions. The target compound’s 4-chlorophenyl group may confer superior pharmacokinetics compared to cyclopentyl or pyridinyl analogs .
- Amino vs. Bulky Substituents: The primary amine in the target compound allows for direct hydrogen bonding, whereas bulkier groups (e.g., phenethylamines) may improve selectivity but reduce solubility .
Table 2: Comparative Bioactivity of Triazolopyrimidine Derivatives
Key Findings :
- Anti-Tubercular Activity : Derivatives with aromatic R5 groups (e.g., pyridinyl, 4-chlorophenyl) show promise, though specific data for the target compound remain unpublished .
- Herbicidal and Antiviral Activity: Structural analogs with methyl or oxadiazole substituents exhibit notable bioactivity, suggesting that the triazolopyrimidine core is a versatile pharmacophore .
Biological Activity
7-(4-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and anti-inflammatory research. This article reviews the existing literature on the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a triazolo-pyrimidine core, which is known for its diverse biological activities. The presence of the chlorophenyl group is believed to enhance its pharmacological properties.
Research indicates that compounds with similar structures exhibit various mechanisms of action, including:
- Inhibition of Enzymes : Many triazolo-pyrimidines have shown inhibitory effects on cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes and cancer progression .
- Antiproliferative Activity : Some derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, suggesting potential as anticancer agents .
Anticancer Properties
Several studies have explored the anticancer potential of this compound and related compounds:
- In Vitro Studies : Compounds structurally related to this compound have shown promising results against human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). For instance, one study reported an IC50 value of 5.9 µM against A549 cells for a similar derivative .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| This compound | A549 | 5.9 |
| Similar Derivative | MCF-7 | 16.1 |
- Mechanism : The anticancer activity is attributed to the induction of apoptosis in cancer cells. Studies have shown that these compounds can trigger early and late apoptotic processes in a dose-dependent manner .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has also been investigated:
- COX Inhibition : Similar triazolo-pyrimidine derivatives have been reported to inhibit COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib. This suggests a potential role in treating inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
- Substituent Effects : The presence of electron-withdrawing groups such as chlorine enhances the compound's activity against cancer cell lines. Modifications at specific positions on the phenyl ring can significantly affect potency and selectivity against target enzymes or receptors .
Case Studies
A recent study synthesized a series of quinazoline-pyrimidine hybrid derivatives that included triazolo-pyrimidine frameworks. These hybrids exhibited enhanced antiproliferative activity compared to their parent compounds. This underscores the importance of structural modifications in enhancing biological efficacy .
Q & A
Q. Advanced
- DoE (Design of Experiments) : Vary solvent (DMF vs. ethanol), catalyst loading (0.5–2.0 eq.), and time (6–24 hrs) to identify optimal conditions .
- Microwave-assisted synthesis : Reduces reaction time from 12 hrs to 30 mins, enhancing yield to >85% .
- Purification : Use silica gel chromatography (eluent: ethyl acetate/hexane, 3:7) or recrystallization (methanol/water) .
What pharmacological activities are reported for this compound and its derivatives?
Basic
Derivatives exhibit anticancer (IC₅₀ = 1.2–8.7 µM against MCF-7) and enzyme inhibitory activity (e.g., PDE4 IC₅₀ = 0.3 µM) . The 4-chlorophenyl group enhances cellular uptake, while the triazole core mediates π-π stacking with target proteins .
How do structural modifications (e.g., substituents) influence bioactivity in SAR studies?
Q. Advanced
- Chlorine vs. fluorine : 4-Chlorophenyl improves lipophilicity (LogP +0.5) and target affinity vs. 4-fluorophenyl .
- Amine substitution : N-methylation reduces cytotoxicity (IC₅₀ increases 3-fold) due to steric hindrance .
- Heterocycle fusion : Pyrazolo[4,3-e]triazolo[1,5-c]pyrimidine derivatives show enhanced solubility but lower metabolic stability .
What challenges exist in crystallizing this compound, and how are they addressed?
Advanced
Low solubility in polar solvents and tendency to form polymorphs complicate crystallization. Solutions include:
Slow evaporation from methanol at 4°C .
Seeding with pre-characterized microcrystals .
Additives (e.g., DMSO) to stabilize nucleation .
What spectroscopic markers (IR/NMR) distinguish this compound from analogs?
Q. Basic
| Technique | Key Peaks |
|---|---|
| IR | 3350 cm⁻¹ (N-H stretch), 1600 cm⁻¹ (C=N), 1550 cm⁻¹ (C-Cl) |
| ¹H NMR | δ 2.4 ppm (CH₃), δ 7.6 ppm (Ar-H), δ 5.3 ppm (NH₂) |
How are stability and degradation profiles assessed under experimental conditions?
Q. Advanced
- Forced degradation studies : Expose to UV (254 nm), acidic (0.1 M HCl), and oxidative (3% H₂O₂) conditions.
- HPLC-MS analysis : Degradants include hydrolyzed amine (RT = 4.2 min) and chlorophenyl-oxidized products .
- Kinetic modeling : Predicts t₉₀ (shelf-life) of 18 months at 25°C .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
